Product packaging for 2-Chloro-5-(4-chlorophenyl)pyrimidine(Cat. No.:CAS No. 27956-40-7)

2-Chloro-5-(4-chlorophenyl)pyrimidine

Cat. No.: B1363624
CAS No.: 27956-40-7
M. Wt: 225.07 g/mol
InChI Key: BQEPTIIJSKEJMX-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-chlorophenyl)pyrimidine (CAS 27956-40-7) is a high-purity pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C₁₀H₆Cl₂N₂ and a molecular weight of 225.08 g/mol, this compound is supplied with a guaranteed purity of 97% and a characterized melting point of 215-216 °C . This compound serves as a versatile chemical intermediate for synthesizing more complex heterocyclic systems. The pyrimidine scaffold is a privileged structure in drug design, known for its diverse biological activities . Researchers value this particular derivative for developing novel substances with potential anticancer properties. Pyrimidine-based compounds have demonstrated potent cytotoxic activities against various cancer cell lines, including colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) . The chlorine atoms on the structure offer reactive sites for further functionalization, allowing for the creation of libraries of compounds for biological screening. Beyond oncology research, this chemical building block is also utilized in the development of antimicrobial agents. Studies on analogous pyrimidine derivatives have shown excellent activity against both Gram-positive and Gram-negative bacteria, as well as fungal species . Its application extends to other research areas, including the synthesis of ligands for various biological targets. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can access detailed specifications, including CAS number, molecular weight, and purity, to ensure experimental reproducibility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6Cl2N2 B1363624 2-Chloro-5-(4-chlorophenyl)pyrimidine CAS No. 27956-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-(4-chlorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-9-3-1-7(2-4-9)8-5-13-10(12)14-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEPTIIJSKEJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375486
Record name 2-Chloro-5-(4-chlorophenyl)pyrimidine
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Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27956-40-7
Record name 2-Chloro-5-(4-chlorophenyl)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-(4-chlorophenyl)pyrimidine
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Synthetic Methodologies for 2 Chloro 5 4 Chlorophenyl Pyrimidine and Analogues

De Novo Pyrimidine (B1678525) Ring Formation Strategies

The de novo synthesis of the pyrimidine ring provides a versatile method for constructing highly functionalized pyrimidine derivatives. This approach involves the systematic assembly of the heterocyclic core from simpler, acyclic building blocks.

Cyclocondensation Reactions for 1,3-Diazinine Ring Construction

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. For the synthesis of 5-aryl-pyrimidin-2-ols, which are key precursors to 2-chloro-5-(4-chlorophenyl)pyrimidine, a common strategy involves the condensation of a β-keto ester or a related 1,3-dielectrophile with urea (B33335) or a guanidine (B92328) derivative.

A representative synthesis of a 5-aryl-pyrimidin-2-ol would proceed via the condensation of an appropriate 3-(4-chlorophenyl)-3-oxopropanoate with urea. The reaction is typically catalyzed by an acid or a base and proceeds through the formation of a dihydropyrimidinone intermediate, which is subsequently oxidized or aromatized to the desired pyrimidin-2-ol.

Reactions Involving Multi-Component Approaches for Pyrimidine Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building molecular complexity in a single step from three or more starting materials. While a direct one-pot synthesis of this compound via an MCR is not widely reported, MCRs are instrumental in preparing highly substituted pyrimidine cores that can be further elaborated. For instance, a Biginelli-type reaction could be envisioned, where an aromatic aldehyde (4-chlorobenzaldehyde), a β-dicarbonyl compound, and urea or thiourea (B124793) are condensed to form a dihydropyrimidinone. This intermediate can then be subjected to further functionalization to introduce the chloro group at the 2-position and aromatize the ring.

Functionalization of Pre-existing Pyrimidine Scaffolds

A more common and often more direct route to this compound involves the stepwise functionalization of a readily available pyrimidine starting material. This approach allows for the precise and regioselective introduction of the required substituents.

Introduction of Halogen Substituents at the 2-Position

The introduction of a chlorine atom at the 2-position of the pyrimidine ring is a crucial step in the synthesis of the target molecule. This is typically achieved by the chlorination of a corresponding pyrimidin-2-ol (or its tautomeric pyrimidin-2(1H)-one) derivative. The most widely used reagent for this transformation is phosphorus oxychloride (POCl₃) nih.govresearchgate.netdeepdyve.com. The reaction is often carried out at elevated temperatures, sometimes in the presence of a tertiary amine base such as N,N-dimethylaniline to facilitate the reaction.

For the synthesis of this compound, a 5-(4-chlorophenyl)pyrimidin-2-ol (B3050702) intermediate would be subjected to these chlorination conditions. This precursor can be synthesized via a de novo approach as described in section 2.1.1.

Table 1: Chlorination of Hydroxypyrimidines with Phosphorus Oxychloride

Starting MaterialReagentConditionsProductReference(s)
6-TrifluoromethyluracilPOCl₃, N,N-dimethylanilineReflux2,4-Dichloro-6-(trifluoromethyl)pyrimidine deepdyve.com
5-Chloro-6-methyluracilPOCl₃, N,N-dimethylanilineReflux2,4,5-Trichloro-6-methylpyrimidine deepdyve.com
HydroxypyrimidinesPOCl₃ (equimolar), PyridineSealed reactor, high temperatureChloropyrimidines nih.govresearchgate.netdntb.gov.ua

Regioselective Introduction of Aryl Moieties, Specifically the 4-Chlorophenyl Group, at the 5-Position

The introduction of the 4-chlorophenyl group at the 5-position of the pyrimidine ring is a key transformation. This is most effectively accomplished through modern cross-coupling reactions, with the Suzuki-Miyaura cross-coupling being a particularly powerful and widely used method.

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate wikipedia.org. For the synthesis of this compound, a common strategy is the coupling of a 2-chloro-5-halopyrimidine (where the halogen at the 5-position is typically bromine or iodine) with (4-chlorophenyl)boronic acid.

The regioselectivity of the Suzuki-Miyaura coupling on dihalopyrimidines is a critical consideration. In the case of 2,5-dihalopyrimidines, the reaction often proceeds selectively at the more reactive C5 position, especially when a mixed halide substrate such as 5-bromo-2-chloropyrimidine (B32469) is used rsc.org. The higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for the selective introduction of the aryl group at the 5-position while leaving the 2-chloro substituent intact.

Several palladium catalysts and reaction conditions have been reported for the Suzuki-Miyaura coupling on pyrimidine scaffolds. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in the presence of a phosphine (B1218219) ligand and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). Microwave irradiation has also been shown to significantly accelerate these reactions semanticscholar.orgmdpi.com.

Table 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Arylpyrimidines

Pyrimidine SubstrateBoronic AcidCatalyst SystemConditionsProductReference(s)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Microwave, 100 °C, 15 min2-Chloro-4-phenylpyrimidine semanticscholar.orgmdpi.com
5-Bromo-2-chloropyrimidineArylboronic acids--2-Chloro-5-arylpyrimidine rsc.org
2,5-DichloropyrimidineArylboronic acidsLigand-free "Jeffery" conditions-2-Chloro-5-arylpyrimidine nih.gov
Other Palladium-Catalyzed C-C Bond Formation Reactions

While the Suzuki coupling is a dominant method for C-C bond formation, several other palladium-catalyzed reactions are instrumental in the synthesis of 5-arylpyrimidines. These alternative methodologies, including the Stille, Heck, Sonogashira, and Negishi couplings, offer distinct advantages depending on the substrate scope and functional group tolerance required.

The Stille reaction involves the coupling of an organotin compound with an organic halide. nih.gov For the synthesis of 5-arylpyrimidines, this would typically involve the reaction of a 5-halopyrimidine with an arylstannane. Organostannanes are advantageous due to their stability to air and moisture, and many are commercially available or can be readily synthesized. nih.govnih.gov However, a significant drawback is the high toxicity of tin compounds. nih.gov The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgrsc.org To form a 5-arylpyrimidine, a 5-halopyrimidine could be coupled with an appropriate styrene (B11656) derivative, although this is a less direct route for simple arylation compared to other coupling methods. The reaction is highly stereoselective and is compatible with a wide array of functional groups. nih.gov Palladium complexes with pyrimidine-functionalized N-heterocyclic carbene ligands have shown good catalytic activity in the Mizoroki-Heck reaction. nih.gov

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This method is particularly useful for synthesizing 5-alkynylpyrimidines, which can then be further functionalized. For instance, a 5-halopyrimidine can be coupled with an arylacetylene. rsc.orgsemanticscholar.org The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net Dipyrimidyl-palladium complexes have been developed as suitable catalysts for copper-free Sonogashira couplings. mdpi.com

The Negishi coupling reaction couples an organozinc compound with an organic halide. nih.gov This reaction is notable for its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. nih.gov For the synthesis of 5-arylpyrimidines, a 5-halopyrimidine would be reacted with an arylzinc reagent. A key advantage of the Negishi coupling is the high reactivity and functional group tolerance afforded by the organozinc nucleophiles. wikipedia.org It has been successfully applied to the synthesis of 5-fluoroalkylated pyrimidine nucleosides. wikipedia.org

Table 1: Comparison of Palladium-Catalyzed C-C Coupling Reactions for Pyrimidine Functionalization
ReactionOrganometallic ReagentKey AdvantagesKey DisadvantagesReference
StilleOrganotin (R-SnR'₃)Air and moisture stable reagentsHigh toxicity of tin compounds nih.govnih.gov
HeckAlkene (R-CH=CH₂)High stereoselectivity, good functional group toleranceLess direct for simple arylation wikipedia.orgnih.gov
SonogashiraTerminal Alkyne (R-C≡CH)Mild reaction conditions, useful for alkynylpyrimidinesRequires a terminal alkyne researchgate.netsemanticscholar.org
NegishiOrganozinc (R-ZnX)High reactivity, broad scope (sp³, sp², sp)Reagents are moisture/oxygen sensitive nih.govwikipedia.org

Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of Pyrimidine Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient heterocyclic systems like pyrimidine. nih.gov The presence of two electron-withdrawing nitrogen atoms in the pyrimidine ring acidifies the ring protons and activates halogen substituents toward nucleophilic attack. byjus.com This intrinsic reactivity makes halopyrimidines, such as 2-chloropyrimidine (B141910), highly susceptible to displacement by a variety of nucleophiles, often without the need for a metal catalyst. nih.gov The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.org

Reactivity of Halogen Atoms on the Pyrimidine Nucleus

The positions of halogen atoms on the pyrimidine ring significantly influence their reactivity in SNAr reactions. Halogens at the C2, C4, and C6 positions are activated by the adjacent or para-positioned ring nitrogen atoms, which can stabilize the negative charge of the Meisenheimer intermediate through resonance. byjus.com In contrast, a halogen at the C5 position is significantly less reactive because the negative charge of the intermediate cannot be delocalized onto the nitrogen atoms. byjus.com

For di-substituted pyrimidines like 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C4 position over the C2 position. rsc.org This selectivity can be explained by frontier molecular orbital theory, which indicates that the lowest unoccupied molecular orbital (LUMO) has a larger coefficient at the C4 carbon, making it more electrophilic. rsc.orgwikipedia.org However, this regioselectivity can be highly sensitive to the presence of other substituents on the ring. For example, an electron-donating group at the C6 position can reverse the selectivity, favoring substitution at the C2 position. wikipedia.org The leaving group ability in SNAr reactions on electron-deficient rings typically follows the order F > Cl > Br > I, which is opposite to the trend in SN1/SN2 reactions and is a hallmark of a rate-determining nucleophilic addition step. mdpi.com

Synthesis via Amidation and Etherification

The high reactivity of chloropyrimidines in SNAr reactions makes them excellent substrates for amidation and etherification, providing straightforward routes to aminopyrimidines and alkoxypyrimidines, respectively.

Amidation: The reaction of a chloropyrimidine with a primary or secondary amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or potassium fluoride (B91410), yields the corresponding aminopyrimidine. nih.govwuxiapptec.com Due to the high activation of the pyrimidine ring, these reactions can often be performed under metal-free conditions, presenting a greener alternative to palladium-catalyzed Buchwald-Hartwig aminations. nih.gov For instance, 2-chloropyrimidine reacts with a wide range of amines in water with potassium fluoride to give high yields of the aminated products. nih.gov The reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines proceeds efficiently under solvent-free conditions to afford mono-substituted products. wuxiapptec.com

Etherification: Similarly, alkoxides and phenoxides readily displace halogens from activated positions on the pyrimidine ring to form ethers. The reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with sodium hydroxide (B78521) in alcohol solvents (methanol or ethanol) leads to a solvolysis reaction where an alkoxide displaces one of the chlorine atoms. mdpi.com In some cases, the regioselectivity of SNAr with alkoxides can differ from that with amines. For instance, 2-MeSO₂-4-chloropyrimidine reacts with amines selectively at C4, but with alkoxides exclusively at C2, a phenomenon attributed to the formation of a stabilizing hydrogen bond complex between the alkoxide and the methylsulfonyl group. nih.gov

Table 2: Examples of SNAr Reactions on Chloropyrimidines
SubstrateNucleophileProduct TypeConditionsReference
2-Chloropyrimidinep-AnisidineAminopyrimidineKF, H₂O, 100 °C nih.gov
2-Amino-4,6-dichloropyrimidineAnilineAminopyrimidineSolvent-free, TEA, 80-90 °C wuxiapptec.com
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeMethanol/NaOHAlkoxypyrimidineRoom Temperature mdpi.com
2-MeSO₂-4-chloropyrimidineAlkoxideAlkoxypyrimidine-78 °C nih.gov

Transition Metal-Catalyzed Coupling Reactions Beyond Suzuki

Beyond palladium, other transition metals like copper and nickel are effective catalysts for forming C-C and C-N bonds in the synthesis of pyrimidine derivatives.

The Ullmann reaction , which traditionally uses copper to couple two aryl halides, has been adapted for various cross-coupling reactions. wikipedia.orgwikipedia.org Ullmann-type reactions can create C-O, C-N, and C-S bonds. wikipedia.org For instance, the copper-catalyzed N-arylation of indoles, imidazoles, and other N-heterocycles with halopyrimidines (a Goldberg-type reaction) is a valuable synthetic tool. wikipedia.org These reactions often require ligands such as 1,10-phenanthroline (B135089) or amino acids to facilitate the coupling under milder conditions. nih.gov A cascade copper-catalyzed reaction between chloropyrimidines and arylboronic acids has been developed to synthesize phenoxypyrimidines. consensus.app

Nickel-catalyzed couplings have emerged as a cost-effective and powerful alternative to palladium-catalyzed reactions. Nickel catalysts can facilitate Buchwald-Hartwig type aminations of pyrimidinyl tosylates with various nitrogen heterocycles like indole (B1671886) and benzimidazole. nwnu.edu.cn Nickel catalysis has also been employed for the amination of aryl sulfamates, demonstrating a broad scope for both the amine and the electrophile. nih.gov Furthermore, photochemically-mediated nickel catalysis allows for the N-arylation of sulfamides with aryl bromides at room temperature. chemrxiv.org

Green Chemistry Approaches and Advanced Reaction Conditions

In recent years, synthetic organic chemistry has increasingly focused on developing environmentally benign methodologies. Green chemistry principles, such as the use of safer solvents (like water), energy efficiency, and waste reduction, are being applied to the synthesis of pyrimidine derivatives. Key advancements include the use of alternative energy sources like microwave irradiation and the development of catalyst-free reactions where possible. nih.gov For highly activated substrates like chloropyrimidines, SNAr reactions in green solvents such as water can be more advantageous than metal-catalyzed processes, avoiding the cost and potential toxicity of transition metals. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. asianpubs.org The rapid and uniform heating provided by microwave irradiation can significantly enhance the efficiency of various reactions used in pyrimidine synthesis. mdpi.com

Microwave irradiation has been successfully applied to palladium-catalyzed cross-coupling reactions. For example, the Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids is highly efficient under microwave conditions, requiring very short reaction times (e.g., 15 minutes) and low catalyst loadings. semanticscholar.orgbohrium.com This method provides excellent yields for C4-substituted pyrimidines. semanticscholar.org

SNAr reactions are also amenable to microwave assistance. The reaction of chloropyrimidines with amines in water can be accelerated in a microwave reactor, reducing reaction times from many hours to around 60 minutes. nih.gov The synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and various anilines is significantly more efficient under microwave conditions than with conventional heating. Microwave heating can also overcome the high activation barriers of certain reactions, enabling transformations that are difficult under standard thermal conditions. acsgcipr.org

Recyclable Reaction Media and Catalyst Systems

The synthesis of 5-arylpyrimidines, such as this compound, is often achieved through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. In line with the growing emphasis on sustainable and green chemistry, significant research has focused on developing recyclable reaction media and catalyst systems for these transformations. mdpi.comresearchgate.net The primary goal is to minimize waste, reduce production costs, and prevent contamination of the final product with residual metal catalysts. mdpi.com

Heterogeneous catalysts are central to this approach as they can be easily separated from the reaction mixture and reused over multiple cycles. mdpi.comresearchgate.net These catalysts typically involve immobilizing an active metal, such as palladium, nickel, or copper, onto a solid support. mdpi.comresearchgate.net For the synthesis of pyrimidine derivatives, various supports have been explored, including silica (B1680970) gel, carbon nanotubes, and magnetic nanoparticles like copper ferrite (B1171679) (CuFe₂O₄) and cobalt ferrite (CoFe₂O₄). mdpi.comacs.orgnih.gov For instance, a silica gel-supported β-ketoiminatophosphane-Pd complex has demonstrated high activity and longevity in aqueous Suzuki coupling reactions of various heteroaryl chlorides, including those of pyrimidines. researchgate.net This type of catalyst can be recovered and reused with almost consistent activity. researchgate.net

The use of green solvents, particularly water, is another cornerstone of recyclable systems. researchgate.net Aqueous Suzuki-Miyaura coupling reactions have been successfully employed for the synthesis of 2,5-disubstituted pyrimidines. researchgate.net These reactions not only reduce the reliance on volatile organic solvents but also can simplify product isolation. nih.gov Some advanced systems combine both features, using water-soluble ligands to create catalysts that operate in aqueous media and can be recycled. usc.edu.au A supramolecular approach, for example, involves a water-insoluble palladium complex that is rendered water-soluble through host-guest complexation, allowing it to catalyze the reaction in an aqueous environment and be reused. usc.edu.au

The reusability of these catalysts is a key advantage. Nano-magnetite catalysts, for example, can be easily recovered from the reaction vessel using an external magnet and have been shown to be reusable for several consecutive runs without significant loss of activity in the synthesis of fused pyrimidine systems. acs.orgnih.gov Similarly, catalysts based on multi-walled carbon nanotubes functionalized with specific ligands have been developed for synthesizing pyridodipyrimidines, demonstrating effective reusability. nih.gov While homogeneous catalysts are often more active, their heterogeneous counterparts offer the crucial advantage of recyclability, a critical factor for industrial and environmentally conscious synthesis. mdpi.com

Spectroscopic and Spectrometric Characterization of Synthesized Pyrimidine Derivatives

The structural elucidation of newly synthesized compounds like this compound and its analogues relies on a combination of spectroscopic and spectrometric techniques. The primary methods employed are Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). nih.govaun.edu.eg While a complete, published experimental dataset for this compound is not available in the cited literature, its expected spectral characteristics can be inferred from the analysis of closely related pyrimidine derivatives.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. For pyrimidine derivatives, characteristic bands include C-H stretching from the aromatic rings, C=N and C=C stretching vibrations within the pyrimidine and phenyl rings, and C-Cl stretching. In analogues containing other functional groups, such as sulfamoyl or carbonyl groups, their characteristic absorption bands are also observed. mdpi.comnih.gov

Table 1: Representative IR Data for Analogues of this compound

Compound Key IR Absorptions (cm⁻¹) Functional Group Assignment Source
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(4-methylphenyl)-4-nitrobenzamide 3502.79, 3171.70, 1641.45, 1315.47, 1157.31 N-H str., C-H str. (Ar), C=O str., SO₂ asym. str., SO₂ sym. str. nih.gov
2,4-diamino-6-(4-chlorophenyl)pyrimidine-5-carbonitrile 3506, 3428, 2205, 1685, 1617 N-H str., C≡N str., C=N str., C=C str. sbq.org.br

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise structure of organic compounds.

¹H NMR spectra provide information on the number, environment, and connectivity of hydrogen atoms. For this compound, one would expect to see two singlets (or closely coupled doublets) for the protons on the pyrimidine ring and a set of two doublets in the aromatic region for the symmetrically substituted 4-chlorophenyl group.

¹³C NMR spectra reveal the number of unique carbon atoms and their chemical environment. The spectrum for the target compound would show distinct signals for the carbons of the pyrimidine ring and the 4-chlorophenyl ring.

Table 2: Representative ¹H and ¹³C NMR Data for Pyrimidine Analogues

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Source
3-Methyl-5-oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile 2.67 (s, 3H, CH₃), 6.73 (s, 1H, CH), 7.16-8.45 (m, 5H, Ar-H) 16.35, 104.66, 111.75, 118.76, 124.63, 127.67, 128.56, 134.45, 143.55, 156.67, 160.32, 165.34 aun.edu.eg

Mass Spectrometry (MS) determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₀H₆Cl₂N₂), the molecular ion peak would be expected around m/z 224, considering the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). A characteristic isotopic pattern would be observed due to the presence of two chlorine atoms, with additional peaks at m/z 226 (one ³⁷Cl) and m/z 228 (two ³⁷Cl) in a predictable ratio. The fragmentation pattern would provide further structural information. For example, the mass spectrum of the analogue 2,4-diamino-6-(4-chlorophenyl)pyrimidine-5-carbonitrile shows a clear molecular ion peak that confirms its molecular weight. sbq.org.br

Reactivity and Reaction Mechanisms of 2 Chloro 5 4 Chlorophenyl Pyrimidine

Reactivity of the Pyrimidine (B1678525) Ring System

The chemical behavior of 2-Chloro-5-(4-chlorophenyl)pyrimidine is largely dictated by the inherent electronic properties of the pyrimidine ring. As a six-membered heteroaromatic ring containing two nitrogen atoms at the 1 and 3 positions, pyrimidine is classified as a π-deficient system. wikipedia.orgbhu.ac.in This electron deficiency is a consequence of the electronegative nitrogen atoms withdrawing electron density from the ring, which significantly influences its reactivity towards both electrophiles and nucleophiles. researchgate.net

The electron-deficient nature of the pyrimidine ring makes electrophilic aromatic substitution significantly more difficult compared to benzene (B151609) or even pyridine. wikipedia.orgbhu.ac.in The two nitrogen atoms strongly deactivate the ring towards attack by electrophiles. researchgate.net Furthermore, under the acidic conditions often required for electrophilic substitution, one of the ring nitrogens is likely to be protonated, further increasing this deactivation. bhu.ac.in

Consequently, electrophilic substitution on an unactivated pyrimidine ring is rare and generally requires harsh conditions. oxfordsciencetrove.com When such reactions do occur, they preferentially happen at the C-5 position, which is the least electron-deficient carbon in the ring. wikipedia.orgresearchgate.net In the case of this compound, the C-5 position is already substituted. Electrophilic attack on the pyrimidine core of this specific molecule is therefore highly unlikely. Any electrophilic substitution would be predicted to occur on the 4-chlorophenyl ring, although this ring is also deactivated by the electron-withdrawing effects of both its own chloro substituent and the attached pyrimidine ring.

In stark contrast to its inertness towards electrophiles, the π-deficient pyrimidine ring is highly activated for nucleophilic aromatic substitution (SNAr). wikipedia.org The electron-withdrawing nitrogen atoms can effectively stabilize the negative charge of the Meisenheimer-like intermediate formed during the reaction, facilitating the displacement of a suitable leaving group. The positions most activated for nucleophilic attack are C-2, C-4, and C-6. wikipedia.org

In this compound, the chlorine atom at the C-2 position is an excellent leaving group and is situated at one of the most electron-deficient centers of the ring. This makes it the primary site for reactivity, readily undergoing displacement by a wide variety of nucleophiles. thieme-connect.com This high reactivity is a cornerstone of the synthetic utility of chloropyrimidines. nih.gov

Common nucleophilic substitution reactions include amination, alkoxylation, and thiolation. rsc.org Palladium-catalyzed cross-coupling reactions, which proceed via a mechanism involving oxidative addition, transmetalation, and reductive elimination, are particularly effective for forming new carbon-carbon and carbon-nitrogen bonds at this position. wikipedia.orgsemanticscholar.org

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the chloropyrimidine with various primary or secondary amines using a palladium catalyst. wikipedia.orgnih.gov It is a powerful method for synthesizing 2-aminopyrimidine (B69317) derivatives. researchgate.net

Suzuki Coupling: The Suzuki reaction couples the chloropyrimidine with an aryl or heteroaryl boronic acid to form a new C-C bond. nih.govnih.gov This is a versatile method for creating biaryl structures.

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the chloropyrimidine with a terminal alkyne, yielding a 2-alkynylpyrimidine derivative. wikipedia.orglibretexts.org

The following table summarizes representative displacement reactions at the 2-chloro position of related pyrimidine scaffolds.

EntryCoupling Partner/NucleophileCatalyst/ConditionsProduct TypeRef.
1Arylboronic AcidPd(PPh₃)₄, K₂CO₃, Solvent, Heat2-Aryl-5-(4-chlorophenyl)pyrimidine semanticscholar.org
2Primary/Secondary AminePd(dba)₂/ligand, NaOtBu, Toluene2-Amino-5-(4-chlorophenyl)pyrimidine wikipedia.org
3Terminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃N, THF2-Alkynyl-5-(4-chlorophenyl)pyrimidine researchgate.net
4MorpholineKF, Water, 100 °C2-Morpholinyl-5-(4-chlorophenyl)pyrimidine nih.gov

Substituents on the pyrimidine ring can significantly modulate its reactivity. Electron-withdrawing groups enhance the ring's π-deficiency, thereby accelerating the rate of nucleophilic substitution, while electron-donating groups have the opposite effect. proquest.com

Nucleophilic Reactivity at Pyrimidine Carbon and Halogen Centers

Pericyclic Reactions Involving Pyrimidine Architectures

Pericyclic reactions, such as cycloadditions, are less common for pyrimidine itself compared to nucleophilic substitutions. The aromatic stability of the pyrimidine ring makes it reluctant to participate in reactions that would disrupt this aromaticity, such as acting as a diene in a Diels-Alder reaction. However, substituted and fused pyrimidine systems can undergo such transformations under specific conditions, although detailed examples specifically for this compound are not prevalent in the literature.

Radical Reactions of Pyrimidine Derivatives

While ionic reactions, particularly nucleophilic substitution, dominate the chemistry of chloropyrimidines, radical reactions can also occur. wikipedia.org Free radical attack has been observed for the parent pyrimidine molecule. For chloropyrimidines, reactions can sometimes proceed through a radical-nucleophilic substitution (SRN1) mechanism, especially under photochemical or specific catalytic conditions. semanticscholar.org However, for an activated substrate like this compound, the polar SNAr mechanism is generally the much more favorable and commonly observed pathway.

Photochemical Reactivity of Halogenated Pyrimidines

While specific photochemical studies on this compound are not extensively documented, the photochemical behavior of simpler analogs, such as 2-chloropyrimidine (B141910), provides significant insight into potential reaction pathways. The photochemistry of 2-chloropyrimidine in aqueous solutions upon UV irradiation (λ = 254 nm) has been shown to proceed through two primary channels, originating from different excited states. nih.gov

One proposed pathway involves the heterolytic cleavage of the carbon-chlorine bond from the excited singlet state. This leads to the formation of a pyrimidinyl cation, which is subsequently attacked by water to yield 2-hydroxypyrimidine. nih.gov

A second competing pathway originates from the triplet state of the molecule. Following intersystem crossing from the excited singlet state, the triplet state can undergo homolytic cleavage of the C-Cl bond. This process generates a pyrimidinyl radical and a chlorine radical. The pyrimidinyl radical can then react with a ground-state 2-chloropyrimidine molecule to form a dimeric product, 2-chloro-4,2'-bipyrimidine. nih.gov The presence of oxygen tends to quench the triplet state, favoring the formation of the hydroxypyrimidine product. nih.gov

Based on these findings for 2-chloropyrimidine, the photochemical reactivity of this compound can be expected to follow similar pathways, leading to the formation of the corresponding 5-(4-chlorophenyl)-2-hydroxypyrimidine and dimeric products.

Table 1: Photoproducts of 2-Chloropyrimidine in Anaerobic Aqueous Solution nih.gov

ProductProposed Precursor StateQuantum Yield (Φ)
2-HydroxypyrimidineExcited Singlet State~0.01
2-Chloro-4,2'-bipyrimidineTriplet State~0.005

Mechanistic Investigations of Key Reaction Pathways

The primary reaction pathways for this compound involve the substitution of the C-2 chlorine atom. These reactions are fundamental in the synthetic derivatization of this class of compounds.

Nucleophilic Aromatic Substitution (SNAr)

The most characteristic reaction of this compound is nucleophilic aromatic substitution (SNAr). The pyrimidine ring, being electron-deficient, facilitates the attack of nucleophiles at the carbon atom bearing the chlorine atom. This reaction generally proceeds via a two-step addition-elimination mechanism.

The first step involves the attack of a nucleophile (Nu-) on the C-2 position of the pyrimidine ring. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. researchgate.net The negative charge in this intermediate is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which helps to stabilize it.

In the second step, the leaving group, in this case, the chloride ion (Cl-), is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final substitution product. The rate-determining step can be either the formation of the Meisenheimer complex or the expulsion of the leaving group, depending on the specific reactants and reaction conditions. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling

This compound can also serve as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of a wide range of organic substituents at the C-2 position.

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: organic-chemistry.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This results in the formation of a Pd(II) complex. This step is often the rate-determining step in the catalytic cycle. libretexts.org

Transmetallation: In this step, the organic group from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex. This step typically requires the presence of a base to activate the organoboron compound. organic-chemistry.org

Reductive Elimination: The final step involves the elimination of the desired coupled product from the palladium(II) complex. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

This reaction pathway allows for the synthesis of a diverse array of 2-substituted-5-(4-chlorophenyl)pyrimidine derivatives.

Structure Activity Relationship Sar Investigations of 2 Chloro 5 4 Chlorophenyl Pyrimidine Analogues

Influence of Substituent Nature and Position on Pyrimidine (B1678525) Activity

The biological activity of pyrimidine derivatives is highly sensitive to the nature and placement of substituents on the pyrimidine ring. researchgate.net Modifications at the C-2, C-4, and C-5 positions have been shown to significantly modulate the efficacy of these compounds.

Research on various pyrimidine-based scaffolds has demonstrated that both electronic and steric properties of substituents are key determinants of activity. For instance, in a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, activity was found to be sensitive to the properties of groups at both the C-2 and C-4 positions. nih.gov Similarly, studies on pyrimidine-4-carboxamides showed that removing a nitrogen atom from the pyrimidine ring (replacing it with a carbon to form a pyridine) at the X2 position led to a 10-fold drop in potency, suggesting this nitrogen is critical for hydrogen bonding with the target protein. acs.org

The introduction of different functional groups can lead to varied outcomes:

Amino Groups: The addition of amino groups can enhance hydrogen bonding and electrostatic interactions, which may increase binding affinity. researchgate.net

Halogens: Electron-withdrawing groups like halogens can alter the electronic distribution of the pyrimidine ring, influencing its interaction with biological targets. For example, in a series of amino-pyrimidine derivatives, a meta-bromo substitution on an attached phenyl ring resulted in the most potent antibacterial activity against E. coli, while 2,4-dichloro and para-chloro substitutions also showed improved activity. nih.gov

Bulky Groups: The size and shape of substituents are also critical. In some kinase inhibitor series, the addition of bulky or sterically hindered groups can either enhance selectivity by exploiting differences in the size of ATP-binding pockets or decrease activity due to steric clashes. nih.gov

The following table summarizes SAR findings from a study on 2,4-disubstituted pyrimidines, illustrating the impact of substituent changes on inhibitory activity.

Data sourced from a study on 2,4-disubstituted pyrimidine derivatives as cholinesterase inhibitors. nih.gov

Significance of the 4-Chlorophenyl Moiety in Molecular Recognition

In many kinase inhibitors, aryl groups like the 4-chlorophenyl moiety are essential for occupying hydrophobic pockets within the ATP-binding site. nih.govyoutube.com The chlorine atom, in particular, can enhance these hydrophobic interactions and also participate in more specific contacts. The presence of a phenyl group at the C-5 position can provide π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the target protein, further stabilizing the ligand-receptor complex. researchgate.net

Furthermore, the chlorine substituent makes the phenyl ring moderately electron-withdrawn and can serve as a key attachment point for halogen bonding, a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the protein. In a series of pyrano[2,3-c]pyrazoles, the N-(4-chlorophenyl) substituent was found to be crucial for achieving inhibitory activity against the kinase AKT2, which is implicated in glioma. nih.gov This highlights the importance of this specific substitution pattern for achieving potent and selective biological effects.

Role of Halogen Substituents in Modulating Pyrimidine Activity

Halogen atoms, particularly chlorine, play a multifaceted role in modulating the activity of pyrimidine-based compounds. Their influence extends beyond simple steric effects to the alteration of the electronic properties of the molecule and the formation of specific, highly directional interactions.

The primary roles of halogen substituents include:

Electronic Effects: Halogens are electronegative and exert an electron-withdrawing inductive effect, which can alter the pKa of nearby functional groups and the electron density of the aromatic rings. This can influence the strength of hydrogen bonds and other electrostatic interactions. csu.edu.au

Lipophilicity: The introduction of halogens generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and its binding to hydrophobic pockets in target proteins. impactfactor.org

Halogen Bonding: Chlorine, bromine, and iodine can act as halogen bond donors. This occurs when a region of positive electrostatic potential on the halogen (the σ-hole) interacts with an electron-rich atom like oxygen or nitrogen on the receptor. This type of interaction is highly directional and can significantly contribute to binding affinity and selectivity.

Metabolic Stability: Replacing a hydrogen atom with a halogen, especially fluorine or chlorine, can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound. cambridgemedchemconsulting.com

In a study of halogenated pyrrolo[3,2-d]pyrimidines, the introduction of a 2,4-dichloro substitution pattern resulted in compounds with low micromolar antiproliferative activity. nih.gov Further substitution with iodine at another position significantly enhanced potency, reducing the IC50 to sub-micromolar levels and underscoring the importance of halogenation for activity. nih.gov

Exploration of Bioisosteric Replacements on the Pyrimidine Scaffold

Bioisosteric replacement is a key strategy in drug design used to improve potency, selectivity, or pharmacokinetic properties while maintaining the essential binding interactions of a parent molecule. cambridgemedchemconsulting.com In the context of 2-chloro-5-(4-chlorophenyl)pyrimidine analogues, various bioisosteric modifications can be envisioned.

Ring Equivalents: The central pyrimidine ring or the 4-chlorophenyl ring can be replaced by other aromatic or heteroaromatic systems. For example, the phenyl ring could be replaced by pyridyl or thiophene (B33073) rings to introduce hydrogen bond acceptors or alter electronic properties. cambridgemedchemconsulting.com The pyrimidine nucleus itself can be considered a bioisostere for a phenyl ring, often improving properties like solubility and the capacity for hydrogen bonding. mdpi.com

Halogen Bioisosteres: The chlorine atoms can be replaced by other groups. A common replacement is fluorine, which is smaller and more electronegative. Other classical bioisosteres for a chloro group include the trifluoromethyl (CF3), cyano (CN), and methyl (CH3) groups, although these impart different steric and electronic properties.

Functional Group Mimetics: In a study on pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors, a key amide group was successfully replaced with a 1,2,4-triazole (B32235) ring. acs.org Crystallography confirmed that the triazole ring mimicked the hydrogen bonding pattern of the original amide, demonstrating a successful bioisosteric replacement that also improved metabolic stability. acs.org Similarly, a 2-difluoromethylpyridine group has been shown to be an effective bioisostere for a pyridine-N-oxide moiety in certain contexts. nih.gov

The following table lists common classical and non-classical bioisosteres relevant to potential modifications of the this compound scaffold.

Data adapted from general principles of bioisosterism. cambridgemedchemconsulting.com

Conformational Flexibility and its Implications for Molecular Interactions

The relative orientation of the two aromatic rings can significantly impact how the molecule fits into a binding pocket. Studies on other bi-aryl systems have shown that the molecule may adopt a planar or a twisted conformation depending on the energetic favorability and the interactions within the binding site. frontiersin.org For example, crystal structure analysis of various 5-hydroxymethyl-2-phenylpyrimidine derivatives revealed that the phenyl ring is twisted relative to the planar pyrimidine ring, with the angle of torsion varying from approximately 10° to 26° depending on the other substituents. mdpi.com

This flexibility allows the molecule to adapt its shape to match the topology of the target, a concept known as "induced fit." However, excessive flexibility can be detrimental, as it incurs an entropic penalty upon binding. Therefore, a common strategy in medicinal chemistry is to introduce conformational constraints, such as by creating cyclic analogues, to lock the molecule into its "bioactive conformation"—the specific shape it adopts when bound to its target. acs.orgnih.gov Analyzing the preferred conformations of related molecules through computational modeling and crystallographic data can provide valuable insights for designing more rigid and potent analogues. nih.gov

Role of 2 Chloro 5 4 Chlorophenyl Pyrimidine As a Synthetic Building Block and Intermediate

Precursor for the Synthesis of Diverse Pyrimidine (B1678525) Derivatives

The primary role of 2-chloro-5-(4-chlorophenyl)pyrimidine in synthetic chemistry is as a precursor for a multitude of pyrimidine derivatives. The chlorine atom at the 2-position of the pyrimidine ring is a key functional group that can be readily displaced by a variety of nucleophiles. This reactivity allows for the introduction of diverse substituents and the formation of new chemical bonds, leading to a broad spectrum of pyrimidine-based compounds.

Common transformations involving this compound include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. For instance, reactions with amines, alcohols, and thiols lead to the corresponding 2-amino, 2-alkoxy, and 2-thioether pyrimidine derivatives. Furthermore, Suzuki and other cross-coupling reactions enable the formation of carbon-carbon bonds, attaching new aryl or alkyl groups to the pyrimidine core.

The following table summarizes some of the key synthetic transformations of this compound and the resulting classes of pyrimidine derivatives.

Reaction TypeReagent/CatalystResulting Derivative Class
Nucleophilic SubstitutionAmines (R-NH2)2-Aminopyrimidines
Nucleophilic SubstitutionAlcohols/Phenols (R-OH)2-Alkoxy/Aryloxypyrimidines
Nucleophilic SubstitutionThiols (R-SH)2-Thioetherpyrimidines
Suzuki Cross-CouplingBoronic Acids (R-B(OH)2) / Pd Catalyst2-Aryl/Alkylpyrimidines

These reactions are fundamental in modifying the core structure of this compound to generate libraries of compounds for various applications, including drug discovery and materials science.

Utilization in the Construction of Fused Heterocyclic Ring Systems

Beyond its use in creating simple derivatives, this compound is also a valuable building block for the construction of more complex fused heterocyclic ring systems. derpharmachemica.com In these syntheses, the pyrimidine ring of the starting material becomes incorporated into a larger, polycyclic structure. This is often achieved through multi-step reaction sequences where the initial substitution at the 2-position introduces a functional group that can then participate in a subsequent intramolecular cyclization reaction.

For example, a common strategy involves reacting this compound with a nucleophile that contains a second reactive site. After the initial substitution, this second site can react with another position on the pyrimidine ring or a neighboring group to form a new ring fused to the original pyrimidine core. This methodology has been employed to synthesize a variety of fused systems, such as thiazolo[5,4-d]pyrimidines and pyrrolo[3,2-d]pyrimidines, which are of interest for their potential biological activities. derpharmachemica.com The formation of such fused systems significantly expands the chemical space accessible from this versatile starting material.

Intermediate in the Assembly of Complex Molecular Architectures

The utility of this compound extends to its role as a key intermediate in the assembly of complex molecular architectures. In multi-step total synthesis, this compound can be introduced as a core fragment to which other parts of the target molecule are subsequently attached. Its relatively simple structure and predictable reactivity make it an ideal building block for constructing larger, more intricate molecules.

In the context of medicinal chemistry, derivatives of this compound have been investigated for a range of biological activities. For example, various substituted pyrimidines have been synthesized and evaluated as potential antifungal agents. nih.gov The ability to readily modify the pyrimidine core allows for the systematic exploration of structure-activity relationships, which is a crucial aspect of drug discovery. The this compound scaffold provides a reliable and adaptable platform for the development of new therapeutic agents and other functional molecules.

Advanced Academic Research Directions for 2 Chloro 5 4 Chlorophenyl Pyrimidine Derivatives

Design Principles for Targeted Chemical Probes

The development of chemical probes is essential for dissecting complex biological systems. A well-designed probe enables the identification and characterization of protein targets and their functions within a native cellular environment. researchgate.net Derivatives of 2-Chloro-5-(4-chlorophenyl)pyrimidine can be engineered into highly specific chemical probes by adhering to several key design principles. researchgate.netnih.gov

The primary consideration is the incorporation of three key functional components: the core scaffold for target recognition, a photoreactive group for covalent cross-linking, and a reporter tag for detection and enrichment. nih.gov

Target Recognition Scaffold: The this compound core itself serves as the initial pharmacophore. Its inherent binding affinity for a specific biological target is the foundation upon which the probe is built.

Photoreactive Group: To permanently link the probe to its target upon activation, a photoreactive moiety is installed. Diazirines and benzophenones are commonly used for this purpose due to their ability to form reactive carbenes or radical species upon UV irradiation, which then form covalent bonds with nearby amino acid residues. nih.govroyalsocietypublishing.org

Reporter Tag: For visualization and identification of the probe-target complex, a reporter tag is necessary. This is often an alkyne or azide (B81097) group, which allows for bioorthogonal ligation to a fluorescent dye or a biotin (B1667282) affinity tag via "click chemistry." nih.gov This modular approach facilitates subsequent analysis by methods like in-gel fluorescence or mass spectrometry-based proteomics.

The strategic placement of these components on the pyrimidine (B1678525) scaffold is critical. For instance, the reactive 2-chloro position can be substituted with a linker attached to the reporter tag, while the phenyl ring or the C4/C6 positions of the pyrimidine could be modified to introduce the photoreactive group without disrupting the primary binding interactions. Pyrimidone-based structures have already been evaluated as effective photoaffinity probes, demonstrating the scaffold's suitability for this application. nih.gov

Table 1: Functional Components of a Pyrimidine-Based Chemical Probe
ComponentFunctionExample MoietyRationale for Inclusion
Target Recognition ScaffoldBinds non-covalently to the protein of interest.2-substituted-5-(4-chlorophenyl)pyrimidine derivativeProvides specificity and affinity for the target protein.
Photoreactive GroupForms a covalent bond with the target upon UV irradiation.Diazirine, BenzophenonePermanently captures the ligand-protein interaction for downstream analysis. nih.govroyalsocietypublishing.org
Reporter TagEnables detection and purification of the probe-protein complex.Terminal Alkyne, AzideAllows for "clickable" conjugation to analytical handles like biotin or fluorophores. nih.gov

Exploration in Chemical Biology Beyond Direct Biological Activity

Beyond their role as simple inhibitors, derivatives of this compound are being explored for more sophisticated applications in chemical biology, aiming to manipulate and study cellular processes in novel ways.

One of the most promising areas is Targeted Protein Degradation (TPD) . This strategy utilizes bifunctional molecules, often called Proteolysis-Targeting Chimeras (PROTACs), to induce the degradation of a specific protein of interest (POI). nih.gov A PROTAC consists of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov A derivative of this compound could serve as the POI-binding ligand. By conjugating it to a known E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon, or a ligand for VHL), a PROTAC could be created to specifically target a protein that binds the pyrimidine scaffold for ubiquitination and subsequent degradation by the proteasome. nih.govfrontiersin.org This approach eliminates the entire protein, including its scaffolding functions, offering potential advantages over traditional inhibition. acs.org

Another key area is Bioconjugation , which involves linking molecules to biomacromolecules like proteins or nucleic acids. exlibrisgroup.commdpi.com The 2-chloro group on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), making it a valuable handle for covalent modification. nih.gov This reactivity allows the pyrimidine scaffold to be conjugated to specific sites on proteins, such as cysteine residues, to create functional bioconjugates for diagnostics or therapy. nih.gov This strategy can be used to attach imaging agents, drug payloads, or other functional molecules directly to proteins.

Table 2: Advanced Chemical Biology Applications for Pyrimidine Derivatives
ApplicationUnderlying PrincipleRole of the Pyrimidine Derivative
Targeted Protein Degradation (PROTACs)Hijacking the cell's ubiquitin-proteasome system to destroy a target protein. nih.govServes as the ligand that specifically recognizes and binds to the Protein of Interest (POI).
BioconjugationCovalently attaching a small molecule to a biomolecule (e.g., a protein). exlibrisgroup.comThe reactive 2-chloro group acts as an electrophile for nucleophilic attack by amino acid residues like cysteine. nih.gov
"Click" Chemistry ApplicationsUsing highly efficient and specific bioorthogonal reactions to link molecules together.Can be pre-functionalized with an alkyne or azide to "click" onto other molecules or biomolecules for various purposes.

Emerging Methodologies for Pyrimidine Scaffold Modification

The ability to rapidly and efficiently diversify the this compound scaffold is crucial for developing structure-activity relationships and optimizing compounds for specific applications. While traditional cross-coupling reactions like the Suzuki coupling are well-established for modifying chloropyrimidines, bohrium.comnih.govmdpi.comresearchgate.netnih.gov cutting-edge methodologies offer new avenues for structural diversification.

A major advancement is the direct C–H functionalization of the pyrimidine ring and its substituents. This powerful strategy allows for the conversion of strong C–H bonds into new C–C or C-heteroatom bonds, bypassing the need for pre-functionalization (e.g., halogenation). nih.gov Palladium-catalyzed reactions, for example, have been developed to selectively arylate or olefinate the C5-position of N-(alkyl)pyrimidin-2-amines. rsc.org Such methods could be applied to modify the C4 and C6 positions of the this compound core, providing late-stage diversification that is highly atom-economical. nih.govacs.org

Even more revolutionary is the concept of skeletal editing , which involves the rearrangement of atoms within the core heterocyclic ring. rsc.org Recent breakthroughs have shown that pyrimidines can be converted into other heterocycles, such as pyrazoles or pyridines, through carefully designed reaction sequences. chinesechemsoc.orgnih.govchinesechemsoc.org For instance, a one-carbon deletion can transform a pyrimidine into a pyrazole, while a "C-N to C-C swap" can convert it into a pyridine. chinesechemsoc.orgnih.gov These methods allow for radical changes to the core scaffold, enabling exploration of entirely new chemical space starting from a common pyrimidine precursor.

Table 3: Comparison of Pyrimidine Scaffold Modification Methodologies
MethodologyDescriptionKey AdvantageTypical Reagents
Suzuki Cross-CouplingPalladium-catalyzed reaction between the 2-chloro group and a boronic acid. nih.govReliable and high-yielding for C-C bond formation at the chloro-position.Pd catalyst (e.g., Pd(PPh3)4), boronic acid, base. bohrium.com
Direct C–H FunctionalizationActivation and conversion of a C–H bond on the pyrimidine ring to a new bond. nih.govAllows for late-stage modification without pre-functionalization; highly atom-economical.Transition metal catalysts (e.g., Pd, Rh), aryl halides or alkenes. rsc.orgnih.gov
Skeletal EditingRearrangement, insertion, or deletion of atoms within the pyrimidine ring itself. rsc.orgGenerates fundamentally new heterocyclic scaffolds from a pyrimidine starting material.Activating agents (e.g., Tf2O), nucleophiles (e.g., hydrazine). chinesechemsoc.orgnih.gov

Future Perspectives in 2 Chloro 5 4 Chlorophenyl Pyrimidine Research

Development of Novel and Sustainable Synthetic Pathways

The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of medicinal and materials chemistry. mdpi.com Future research will undoubtedly focus on creating more environmentally benign and efficient pathways to 2-Chloro-5-(4-chlorophenyl)pyrimidine and its analogues.

Key areas of development include:

Green Chemistry Approaches: Emphasis will be placed on minimizing waste, using less hazardous reagents and solvents, and improving energy efficiency. This includes exploring one-pot syntheses and catalytic reactions that can reduce the number of steps and purification processes required.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, better reaction control, higher yields, and easier scalability. Future work will likely involve the development of robust flow chemistry protocols for the synthesis and functionalization of the this compound scaffold.

C-H Activation: Direct C-H bond activation and functionalization are powerful tools for streamlining synthesis by avoiding the need for pre-functionalized starting materials. Applying these methods to the pyrimidine core or the chlorophenyl moiety could open up new avenues for creating diverse analogues with novel properties.

A comparison of potential future synthetic strategies is outlined below:

Synthetic StrategyAdvantagesPotential Challenges
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction selectivity. nih.govScalability can be an issue; requires specialized equipment.
Catalytic C-H Arylation Reduces synthetic steps, minimizes pre-functionalization, atom economical.Catalyst cost and sensitivity, regioselectivity control.
Continuous Flow Synthesis High throughput, improved safety and control, easy scalability.Initial setup costs, potential for clogging with solid byproducts.

In-depth Mechanistic Elucidation of Pyrimidine Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. The reactivity of the compound is dictated by the electron-deficient nature of the pyrimidine ring and the presence of the chloro-substituents, which are susceptible to nucleophilic substitution and cross-coupling reactions.

Future mechanistic studies will likely employ a combination of experimental and computational techniques:

Kinetic Studies: Detailed kinetic analysis of key reactions, such as Suzuki or Buchwald-Hartwig cross-coupling at the C2 position, will help to elucidate the reaction order, rate-determining steps, and the influence of various catalysts and reaction conditions.

Spectroscopic Analysis: In-situ spectroscopic techniques (e.g., NMR, IR) can be used to identify and characterize transient intermediates and transition states, providing direct evidence for proposed reaction pathways.

Computational Modeling: Density Functional Theory (DFT) calculations can model reaction energy profiles, visualize transition states, and predict the outcomes of different reaction pathways, offering insights that are often difficult to obtain through experiments alone.

Computational Design of Tailored Pyrimidine Analogues

The field of drug discovery and materials science is increasingly driven by computational design. mdpi.com For this compound, in-silico methods will be instrumental in designing new analogues with specific, tailored properties.

Future computational efforts will focus on:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the core structure in-silico and calculating the predicted effect on biological activity or material properties, researchers can build robust SAR models. nih.gov These models can then guide the synthesis of the most promising candidates, saving significant time and resources. nih.gov

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict how different analogues of this compound bind to specific biological targets, such as protein kinases or enzymes. nih.govnih.gov This allows for the rational design of potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can provide statistically significant correlations between the structural features of a series of compounds and their biological activity, further refining the design process. mdpi.com

Integration of Pyrimidine Chemistry with Advanced Materials Science

The unique electronic properties of the pyrimidine ring make it an attractive building block for advanced functional materials. The this compound scaffold offers a tunable platform for creating materials with novel optical, electronic, or thermal properties.

Prospective research directions include:

Organic Electronics: Pyrimidine derivatives can be incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Future work will involve designing and synthesizing analogues of this compound to optimize properties like charge mobility, luminescence efficiency, and energy levels.

Functional Polymers: Polymerization of functionalized pyrimidine monomers can lead to the creation of smart materials, sensors, or membranes. The reactivity of the chloro-substituent provides a handle for incorporating the pyrimidine unit into polymer backbones or as a pendant group.

Metal-Organic Frameworks (MOFs): Pyrimidine-containing ligands can be used to construct MOFs with tailored pore sizes and chemical functionalities for applications in gas storage, separation, and catalysis.

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The intersection of organic chemistry and chemical biology offers fertile ground for future research involving this compound. The pyrimidine scaffold is a common feature in many biologically active molecules, and this compound can serve as a starting point for developing new chemical tools to probe biological systems. nih.govmdpi.com

Future interdisciplinary projects may include:

Development of Chemical Probes: Analogues of this compound could be designed as chemical probes to study specific enzymes or cellular pathways. By attaching fluorescent tags or affinity labels, these probes can be used to visualize and track biological processes in real-time.

Fragment-Based Drug Discovery: The this compound core can be used as a starting fragment in fragment-based drug discovery campaigns. By identifying weak-binding fragments and then optimizing their structure, potent and selective drug candidates can be developed.

Bioorthogonal Chemistry: The development of novel bioorthogonal reactions involving the pyrimidine core could enable the specific labeling and modification of biomolecules in their native environment, providing powerful tools for understanding complex biological systems.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-Chloro-5-(4-chlorophenyl)pyrimidine?

Answer:
The synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. A standard approach includes:

  • Step 1: Reacting 4-chlorophenylboronic acid with a halogenated pyrimidine precursor (e.g., 2,5-dichloropyrimidine) under Suzuki-Miyaura coupling conditions (Pd catalysis, base, and inert atmosphere) to introduce the 4-chlorophenyl group .
  • Step 2: Selective chlorination at the 5-position using POCl₃ or PCl₅ under reflux, followed by purification via column chromatography .
    Critical parameters include temperature control (80–120°C) and solvent selection (e.g., dioxane or THF). Yield optimization often requires monitoring reaction progress via TLC or HPLC.

Basic: What safety protocols are essential for handling this compound?

Answer:
Safety measures align with GHS guidelines for chlorinated pyrimidines:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
  • Storage: Store at −20°C in airtight containers under nitrogen to prevent hydrolysis or decomposition .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb using silica gel. Avoid aqueous wash-downs due to potential environmental toxicity .

Advanced: How can DFT/ab initio calculations elucidate the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is widely used to:

  • Optimize Geometry: Predict bond lengths and angles, validated against X-ray crystallography data (e.g., C-Cl bond length ≈ 1.73 Å) .
  • Electronic Properties: Calculate HOMO-LUMO gaps (∆E ≈ 5.2 eV) to assess reactivity and charge transfer potential. NBO analysis reveals hyperconjugative interactions (e.g., σ→σ* in C-Cl bonds) .
  • NMR Prediction: Simulate ¹³C/¹H chemical shifts (e.g., pyrimidine ring carbons at δ ≈ 150–160 ppm) and compare with experimental data to validate computational models .

Advanced: How can researchers resolve discrepancies between experimental and computational spectral data?

Answer:
Contradictions often arise from solvent effects or conformational flexibility. Mitigation strategies include:

  • Solvent Modeling: Use the Polarizable Continuum Model (PCM) in DFT to account for solvent polarity (e.g., DMSO vs. chloroform) .
  • Dynamic Effects: Perform molecular dynamics simulations to assess rotational barriers (e.g., 4-chlorophenyl ring rotation) that affect NMR splitting .
  • Validation: Cross-check XRD-derived torsion angles with DFT-optimized structures (mean deviation < 0.05 Å) .

Advanced: What strategies optimize the bioactivity of this compound in medicinal chemistry?

Answer:
Rational design focuses on:

  • Structure-Activity Relationship (SAR): Modify substituents (e.g., replacing Cl with CF₃ at position 2) to enhance binding to target enzymes (e.g., kinase inhibitors) .
  • Pharmacophore Mapping: Use docking studies (AutoDock Vina) to predict interactions with active sites (e.g., hydrogen bonding with Thr87 in EGFR) .
  • Metabolic Stability: Introduce electron-withdrawing groups (e.g., -SO₂CH₃) to reduce CYP450-mediated degradation .

Advanced: What challenges arise in characterizing the solid-state structure of this compound?

Answer:
Key challenges include:

  • Polymorphism: Multiple crystalline forms may exist. Use SC-XRD (single-crystal X-ray diffraction) with Cu-Kα radiation (λ = 1.5418 Å) to resolve packing motifs .
  • Disorder Management: For flexible substituents (e.g., 4-chlorophenyl group), apply SHELXL refinement with occupancy constraints to model partial disorder .
  • Thermal Analysis: DSC (Differential Scanning Calorimetry) identifies phase transitions (e.g., melting points ~180–190°C with ΔH ≈ 120 J/g) .

Advanced: How does the compound’s electronic configuration influence its nonlinear optical (NLO) properties?

Answer:
The conjugated π-system and electron-withdrawing Cl groups enhance NLO activity:

  • Hyperpolarizability (β): DFT calculations (B3LYP/6-311++G(d,p)) show β values ~2.1 × 10⁻³⁰ esu, indicating potential for optoelectronic applications .
  • Solvatochromism: UV-Vis spectra in polar solvents (e.g., ethanol) show redshifted absorption (λₘₐₓ ≈ 270 nm) due to charge-transfer transitions .

Basic: What analytical techniques are critical for purity assessment?

Answer:

  • HPLC: Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% is standard for research-grade material .
  • Mass Spectrometry: ESI-MS in positive ion mode confirms molecular ion peaks ([M+H]⁺ at m/z 255.0) .

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